N-([2,2'-bifuran]-5-ylmethyl)-1-(2-fluorophenyl)methanesulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which is a group of compounds characterized by a sulfur atom bonded to two oxygen atoms and one nitrogen atom. Sulfonamides are known for their use in medicine, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a bifuran group, a fluorophenyl group, and a methanesulfonamide group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, sulfonamides like methanesulfonamide are known to participate in a variety of reactions. For example, they can act as cosolvents or catalysts in certain reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors like its molecular weight, polarity, and functional groups would all play a role .Scientific Research Applications
Catalytic Asymmetric Synthesis
A notable application involves the catalytic protocol for enantioselective monofluoromethylation using fluorobis(phenylsulfonyl)methane (FBSM) in Mannich-type reactions, followed by reductive desulfonylation. This process enables the synthesis of chiral compounds with high enantioselectivity, showcasing the utility of N-([2,2'-bifuran]-5-ylmethyl)-1-(2-fluorophenyl)methanesulfonamide in the development of novel asymmetric synthesis methodologies (Mizuta et al., 2007).
Fluoroalkylation Reactions
The compound's utility extends to fluoroalkylation reactions, such as the highly enantioselective addition of FBSM to α,β-unsaturated aldehydes. These reactions provide access to fluorinated derivatives with excellent yields and enantioselectivities, highlighting the compound's role in introducing fluorine into organic molecules, which is of significant interest for the development of pharmaceuticals and agrochemicals (Kamlar et al., 2010).
Nucleophilic Fluoroalkylation Methodology
Another research application is the development of an efficient and practically useful method for the preparation of alpha-functionalized mono- and difluoro(phenylsulfonyl)methanes. This nucleophilic fluoroalkylation methodology allows for the synthesis of various fluoromethylated organic molecules, demonstrating the compound's versatility as a reagent in organic synthesis (Ni et al., 2009).
Advanced Materials Research
Research on molecules with "isolated" phenyl rings emitting visible light suggests potential applications in materials science. Studies show that compounds like this compound can contribute to the development of highly efficient fluorophores with unusual photophysical properties. This opens up new avenues for creating advanced materials for optical and electronic applications (Zhang et al., 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S/c17-14-5-2-1-4-12(14)11-23(19,20)18-10-13-7-8-16(22-13)15-6-3-9-21-15/h1-9,18H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAQWZXTMFVQTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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